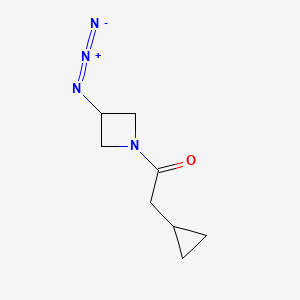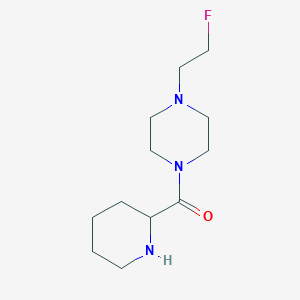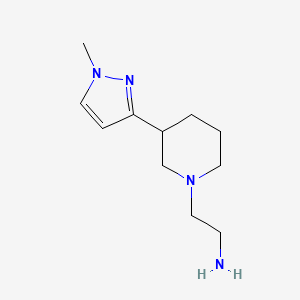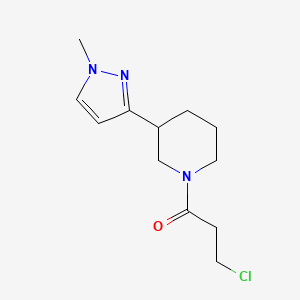
1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one
Übersicht
Beschreibung
1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one, also known as AAZ-CPE, is an organic compound that has been widely studied in the scientific community due to its unique structure and potential applications. AAZ-CPE is a heterocyclic compound composed of a cyclopropyl ring, an azido group, and an azetidine ring. This compound was first synthesized in the lab in 2015 by a team of researchers at the University of Tokyo and has since been studied for its potential applications in various fields such as organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one is a compound of interest due to its unique chemical structure, which allows for various synthetic transformations and applications in chemical research. One application involves the synthesis of novel fused β-lactams through intramolecular 1,3-dipolar cycloadditions, leading to tricyclic triazole compounds. These compounds have demonstrated weak β-lactamase inhibitory properties, hinting at potential applications in combating antibiotic resistance (Davies & Pearson, 1981). Additionally, the synthesis and evaluation of azetidinone and thiazolidinone moieties linked to indole nucleus have shown antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities, suggesting their utility in developing new therapeutic agents (Saundane & Walmik, 2013).
Antifungal and Antibacterial Agents
Compounds derived from 1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one have been explored for their potential as antifungal and antibacterial agents. For example, azetidinone and thiazolidinone derivatives have been tested for their activity against various microorganisms, with some showing excellent activity. This highlights the potential of these compounds in addressing the need for new antimicrobial agents in the face of rising resistance (Mistry & Desai, 2006).
Pharmacological Applications
The structural features of 1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one facilitate the synthesis of compounds with potential pharmacological applications. Research has focused on creating derivatives with antifungal properties, highlighting the compound's utility in developing new treatments for fungal infections. Notably, some derivatives have shown high activity against Candida spp. strains, demonstrating the compound's relevance in pharmaceutical research (Zambrano-Huerta et al., 2019).
Wirkmechanismus
: Biosynth: 1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one : ACS Publications: Synthesis and Insecticidal Activity Study of Azidopyridryl Containing Dichlorolpropene Ether Derivatives : Smolecule: (3-Azidoazetidin-1-yl)(3-fluoropyridin-4-yl)methanone : Smolecule: (3-Azidoazetidin-1-yl)(cyclopentyl)methanone : Weikeqi Biotech: 1-(3-Azidoazetidin-1-yl-2-cyclohexylethan-1-one : [Biosynth: 1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one](https://www.biosynth.com/p/YID03504/2098035-04-0-1-3-azidoazetidin-1-yl-222
Eigenschaften
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-cyclopropylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-11-10-7-4-12(5-7)8(13)3-6-1-2-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZDANKLRJIBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476241.png)
![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1476242.png)

![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1476246.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1476247.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1476249.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine](/img/structure/B1476250.png)

![tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide](/img/structure/B1476254.png)
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid](/img/structure/B1476255.png)
![tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine](/img/structure/B1476257.png)
![5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476259.png)

